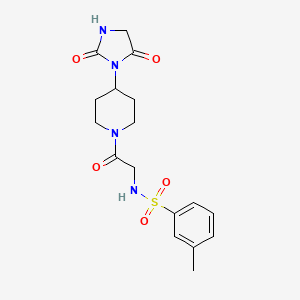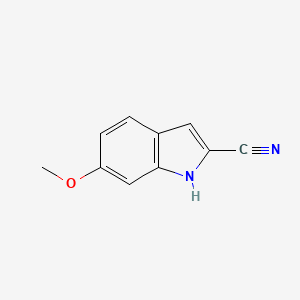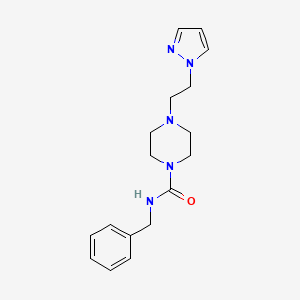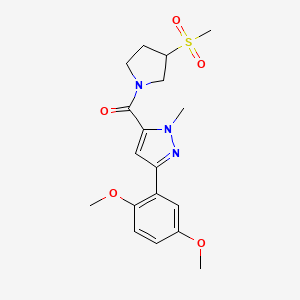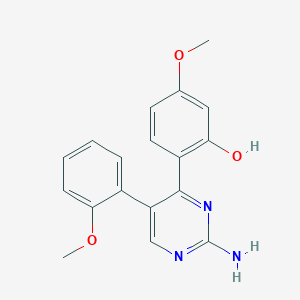
2-(2-アミノ-5-(2-メトキシフェニル)ピリミジン-4-イル)-5-メトキシフェノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino and methoxy groups, as well as a phenol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of significant interest in various fields of scientific research.
科学的研究の応用
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-methoxybenzaldehyde with guanidine to form the pyrimidine ring, followed by subsequent functionalization to introduce the amino and methoxy groups. The reaction conditions often require the use of catalysts, such as acids or bases, and controlled temperatures to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize efficiency and yield. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can further enhance the production process, ensuring high purity of the final product.
化学反応の分析
Types of Reactions
2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) are used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted pyrimidine derivatives.
作用機序
The mechanism of action of 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups enable it to form hydrogen bonds and other interactions with active sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 2-(2-Amino-5-(2-chlorophenyl)pyrimidin-4-yl)-5-methoxyphenol
- 2-(2-Amino-5-(2-fluorophenyl)pyrimidin-4-yl)-5-methoxyphenol
- 2-(2-Amino-5-(2-methylphenyl)pyrimidin-4-yl)-5-methoxyphenol
Uniqueness
Compared to similar compounds, 2-[2-Amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol is unique due to the presence of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
特性
IUPAC Name |
2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c1-23-11-7-8-13(15(22)9-11)17-14(10-20-18(19)21-17)12-5-3-4-6-16(12)24-2/h3-10,22H,1-2H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQAHKSMATYIAMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NC(=NC=C2C3=CC=CC=C3OC)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327919 |
Source


|
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49648236 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
850800-18-9 |
Source


|
| Record name | 2-[2-amino-5-(2-methoxyphenyl)pyrimidin-4-yl]-5-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
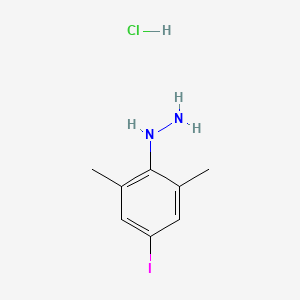
![2-(1,3-benzothiazol-2-yl)-3H-benzo[f]chromen-3-one](/img/structure/B2378673.png)
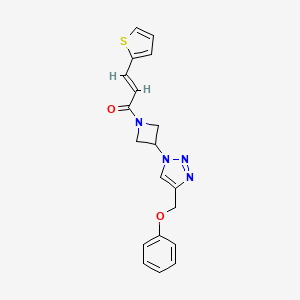
![6-methoxy-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2378680.png)
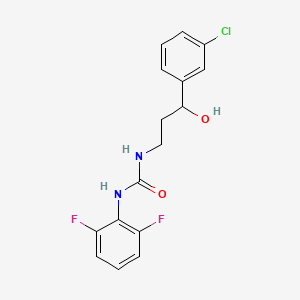
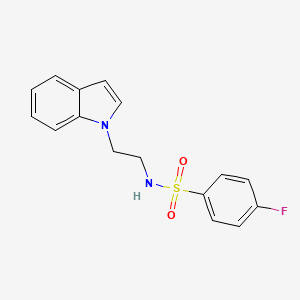
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]acetamide](/img/structure/B2378685.png)
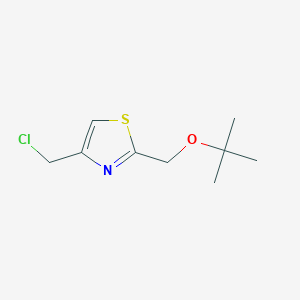

![N-(benzo[d]thiazol-2-yl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2378690.png)
